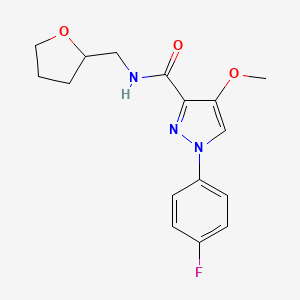![molecular formula C20H21N3O3 B2836294 4-[2-(2-Methoxyethoxy)ethoxy]-2,6-bis(2-pyridyl)pyridine CAS No. 613665-49-9](/img/structure/B2836294.png)
4-[2-(2-Methoxyethoxy)ethoxy]-2,6-bis(2-pyridyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring with methoxyethoxy groups attached at the 2 and 6 positions, and another pyridine ring attached at the 4 position. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature. It’s possible that it could participate in various types of reactions depending on the conditions, such as substitution or addition reactions .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Materials Science
Synthesis of Conducting Polymers : Derivatized bis(pyrrol-2-yl) arylenes, including methoxy derivatives, have been synthesized and evaluated for their conductivity and polymerization behavior. These materials show promise for applications in conducting polymers due to their low oxidation potentials and stability in conducting form (Sotzing et al., 1996).
Development of Polyimides : Novel pyridine-containing aromatic dianhydride monomers have been synthesized, leading to the preparation of new polyimides with pyridine moieties. These polyimides exhibit good solubility, thermal stability, and outstanding mechanical properties, making them suitable for high-performance material applications (Xiaolong Wang et al., 2006).
Catalysis and Chemical Synthesis
- Catalytic Applications in Polymerization : Aluminum complexes based on substituted pyridine dialcohols have shown effectiveness as initiators in the ring-opening polymerization of l-lactide and ε-caprolactone. These findings highlight the potential of these complexes in controlled polymer synthesis, demonstrating moderate activity with controlled or immortal character (M. M. Kireenko et al., 2015).
Luminescence and Optical Applications
- Development of Luminescent Materials : Investigations into the protonation of specific pyridyl benzene derivatives have revealed methods to control chain structure and tune luminescence in heteroatomic conjugated polymers. This approach extends pi-conjugation through intramolecular hydrogen bonding, significantly impacting the optical properties for potential use in electroluminescent devices (A. Monkman et al., 2002).
Advanced Functional Materials
- Phosphorescent Zwitterionic Iridium(III) Complexes : The creation of phosphorescent zwitterionic bis(heteroleptic) Ir(III) compounds with pyridyl ligands introduces a new class of materials for luminescent applications. These compounds exhibit blue phosphorescence and are highlighted for their structural stability and high quantum yields, suitable for high-temperature applications and as efficient phosphorescent emitters (Jonathan C. Axtell et al., 2016).
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s targets, the mode of action is difficult to determine. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may interact with various biochemical pathways, potentially influencing cellular processes .
Pharmacokinetics
The presence of multiple ether groups may influence its solubility and absorption .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect “4-[2-(2-methoxyethoxy)ethoxy]-2,6-bis(2-pyridyl)pyridine” are currently unknown .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[2-(2-methoxyethoxy)ethoxy]-2,6-dipyridin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-24-10-11-25-12-13-26-16-14-19(17-6-2-4-8-21-17)23-20(15-16)18-7-3-5-9-22-18/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLGNVPDPDUFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Methoxyethoxy)ethoxy]-2,6-bis(2-pyridyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide](/img/structure/B2836215.png)
![9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2836217.png)

![(3-Fluoro-4-methylphenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2836219.png)



![4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2836225.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2836229.png)
![3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2836230.png)
![3-(3-Methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2836233.png)
![2-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2836234.png)